[6-(hydroxymethyl)pyridin-2-yl]thiourea
Description
Foundational Principles of Thiourea (B124793) Chemistry in Contemporary Research
Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is the sulfur analogue of urea (B33335). Its derivatives, characterized by the N-C(=S)-N core, are a versatile class of molecules with extensive applications in organic synthesis, coordination chemistry, and pharmacology. mdpi.commdpi.com The chemical properties of thioureas are distinct from their urea counterparts, largely due to the presence of the soft sulfur atom, which imparts unique electronic and steric characteristics. ksu.edu.tr
In contemporary research, thiourea derivatives are recognized for several key attributes:
Hydrogen Bonding Capability: The N-H protons of the thiourea group act as effective hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This allows for the formation of predictable supramolecular structures and facilitates strong interactions with biological targets like enzymes and proteins. mdpi.com
Coordination Chemistry: The sulfur atom is a potent ligand for a variety of metal ions, making thiourea derivatives valuable in the synthesis of coordination complexes. These complexes are studied for applications ranging from catalysis to the development of new therapeutic agents. researchgate.netdergipark.org.tr
Synthetic Versatility: The synthesis of thiourea derivatives is often straightforward, typically involving the reaction of an amine with an isothiocyanate. mdpi.com This accessibility allows for the creation of large libraries of compounds with diverse substituents for screening and optimization.
Bioactivity: The thiourea moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. mdpi.com These include antibacterial, antifungal, antiviral, anticancer, antioxidant, and enzyme inhibitory properties. researchgate.netresearchgate.net
The Pyridine (B92270) Scaffold in Ligand Design and Bioactive Compounds
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in drug design and materials science. chemicalbook.comnih.gov Its inclusion in a molecular structure can profoundly influence the compound's physicochemical and pharmacological properties. researchgate.netresearchgate.net
Key advantages of incorporating a pyridine ring include:
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can improve aqueous solubility and bioavailability. researchgate.net
Enhanced Potency and Stability: Replacing a phenyl ring with a pyridine ring has been shown in numerous cases to improve the metabolic stability and biochemical potency of drug candidates. researchgate.net
Versatile Substitution: The pyridine ring can be functionalized at multiple positions, allowing for fine-tuning of steric and electronic properties to optimize interactions with biological targets.
Proven Therapeutic Track Record: A vast number of approved drugs contain a pyridine ring, demonstrating its clinical utility across a wide range of diseases, including tuberculosis, cancer, and hypertension. researchgate.netnih.gov
Current Research Trajectories and the Significance of [6-(hydroxymethyl)pyridin-2-yl]thiourea
While extensive research exists for thiourea and pyridine derivatives independently, specific published studies focusing solely on the combined molecule, this compound, are not prominent in publicly accessible literature. However, by understanding its constituent parts, its potential significance and logical research trajectories can be inferred.
The structure combines the thiourea pharmacophore with a pyridine ring substituted with a hydroxymethyl (-CH₂OH) group. This unique combination suggests several potential areas of investigation:
Enhanced Bioavailability and Targeting: The hydroxymethyl group, being polar and capable of hydrogen bonding, could improve the compound's solubility and interactions with biological receptors when compared to a simple methyl- or unsubstituted pyridine thiourea.
Multidentate Ligand Design: The molecule possesses multiple potential coordination sites: the thiourea sulfur, the thiourea nitrogens, the pyridine nitrogen, and the hydroxyl oxygen. This makes it an excellent candidate for a multidentate ligand in coordination chemistry, capable of forming stable complexes with various metal ions for catalytic or therapeutic purposes.
Enzyme Inhibition: Given the known inhibitory activity of many thiourea derivatives against enzymes like tyrosinase, urease, and various kinases, researchgate.net this compound would be a logical candidate for screening against a panel of enzymes, particularly those where hydrogen bonding with the hydroxyl group could confer enhanced affinity or selectivity.
A plausible synthetic route to this compound would involve the reaction of 2-amino-6-(hydroxymethyl)pyridine with an isothiocyanate source or by reacting 2-isothiocyanato-6-(hydroxymethyl)pyridine with ammonia.
| Property | Predicted Value/Feature |
|---|---|
| Molecular Formula | C₇H₉N₃OS |
| Molecular Weight | 183.23 g/mol |
| ¹H-NMR Spectroscopy (Predicted) | Signals for -CH₂- (singlet), aromatic pyridine protons (multiplets), -OH (broad singlet), and -NH/-NH₂ protons (broad singlets). |
| ¹³C-NMR Spectroscopy (Predicted) | Signals for C=S (thiocarbonyl), aromatic carbons of the pyridine ring, and the -CH₂OH carbon. |
| IR Spectroscopy (Predicted) | Characteristic peaks for O-H stretch, N-H stretch, C=S stretch, and aromatic C=C/C=N stretches. |
The future research trajectory for this compound would logically involve its synthesis, full spectroscopic characterization, and subsequent evaluation for biological activity, particularly as an enzyme inhibitor or antimicrobial agent. Furthermore, its properties as a ligand for forming novel metal complexes would be a significant area of exploration in materials and coordination chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C7H9N3OS |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
[6-(hydroxymethyl)pyridin-2-yl]thiourea |
InChI |
InChI=1S/C7H9N3OS/c8-7(12)10-6-3-1-2-5(4-11)9-6/h1-3,11H,4H2,(H3,8,9,10,12) |
InChI Key |
WBVSCEWIFWCMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=S)N)CO |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Hydroxymethyl Pyridin 2 Yl Thiourea
Strategic Design of Precursors and Reaction Pathways for [6-(hydroxymethyl)pyridin-2-yl]thiourea Synthesis
The synthesis of this compound primarily relies on the formation of the thiourea (B124793) linkage by reacting the precursor amine, 2-amino-6-(hydroxymethyl)pyridine, with a suitable thiocarbonylating agent. The strategic design of these pathways involves considerations of precursor stability, reaction efficiency, and purification methods.
Conventional Multistep Synthetic Routes and Their Optimizations
Conventional methods for the synthesis of N-aryl and N-heteroaryl thioureas often involve the reaction of an amine with an isothiocyanate. A common and effective multistep route for the synthesis of this compound involves a two-step process utilizing a protected isothiocyanate, such as benzoyl isothiocyanate.
This process begins with the reaction of 2-amino-6-(hydroxymethyl)pyridine with benzoyl isothiocyanate. Benzoyl isothiocyanate can be prepared in situ by the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate. The aminopyridine then undergoes a nucleophilic addition to the carbon atom of the isothiocyanate group to form an N-benzoylthiourea intermediate, specifically 1-benzoyl-3-[6-(hydroxymethyl)pyridin-2-yl]thiourea.
The subsequent step involves the deprotection of the benzoyl group to yield the final product. This is typically achieved by basic hydrolysis, for instance, by refluxing the N-benzoylthiourea intermediate with a base like sodium hydroxide (B78521) in a solvent such as methanol. A similar methodology has been successfully employed for the synthesis of the structurally related compound, (4-Methyl-pyridin-2-yl)-thiourea, which was obtained in high yield through the hydrolysis of 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea. mdpi.com
Table 1: Conventional Two-Step Synthesis of Pyridylthioureas
| Step | Reactants | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 2-amino-6-(hydroxymethyl)pyridine + Benzoyl chloride | Ammonium thiocyanate, Acetone | 1-benzoyl-3-[6-(hydroxymethyl)pyridin-2-yl]thiourea |
Optimization of these conventional routes often focuses on improving yields, reducing reaction times, and simplifying purification procedures. This can include exploring different solvents, bases for the hydrolysis step, and temperature control.
Application of Modern Synthetic Principles (e.g., Catalyst-Free Approaches)
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. For the synthesis of thioureas, catalyst-free and solvent-free approaches have gained significant attention.
The reaction between an amine and an isothiocyanate to form a thiourea is often inherently catalyst-free, proceeding readily under mild conditions. Therefore, the synthesis of this compound can be achieved by simply mixing 2-amino-6-(hydroxymethyl)pyridine with a suitable isothiocyanate, potentially without the need for a catalyst.
Furthermore, mechanochemical methods, which involve reactions in the solid state with mechanical grinding, offer a solvent-free alternative. The mechanochemical synthesis of various thioureas has been demonstrated to be highly efficient, often leading to quantitative yields and simplified work-up procedures that only require washing with water. nih.gov This approach could be directly applicable to the synthesis of this compound from its corresponding amine and an appropriate isothiocyanate source.
Mechanistic Insights into the Formation of the Thiourea and Pyridine (B92270) Moieties
The formation of the thiourea linkage in this compound proceeds through a well-established nucleophilic addition mechanism. The exocyclic amino group of 2-amino-6-(hydroxymethyl)pyridine acts as the nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S).
The electronic properties of the pyridine ring can influence the reactivity of the amino group. The pyridine nitrogen is electron-withdrawing, which can reduce the nucleophilicity of the amino group at the 2-position compared to a simple aniline. However, the hydroxymethyl group at the 6-position is generally considered to be a weakly electron-donating or neutral substituent, and its electronic effect on the reactivity of the 2-amino group is likely to be minimal.
Derivatization Strategies for Structural Modification of this compound
The presence of three distinct functional groups in this compound allows for a wide range of derivatization strategies to modify its structure and properties.
Functionalization at the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is a versatile site for chemical modification. Standard organic transformations can be applied to introduce a variety of functional groups.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent will determine the final product. Milder oxidizing agents, such as manganese dioxide (MnO2) or pyridinium (B92312) chlorochromate (PCC), would likely yield the corresponding aldehyde, 6-formyl-2-thioureidopyridine. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would lead to the carboxylic acid, 6-carboxy-2-thioureidopyridine.
Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). For example, reaction with acetyl chloride or acetic anhydride would produce [6-(acetoxymethyl)pyridin-2-yl]thiourea. A variety of ester derivatives can be synthesized by employing different carboxylic acid derivatives. medcraveonline.com
Etherification: The formation of an ether linkage is another common transformation of alcohols. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, would yield the corresponding ether derivative.
Table 2: Potential Derivatizations at the Hydroxymethyl Group
| Reaction Type | Reagent(s) | Potential Product |
|---|---|---|
| Oxidation (to aldehyde) | MnO2 or PCC | 6-formyl-2-thioureidopyridine |
| Oxidation (to carboxylic acid) | KMnO4 or Jones Reagent | 6-carboxy-2-thioureidopyridine |
| Esterification | Acetyl chloride or Acetic anhydride | [6-(acetoxymethyl)pyridin-2-yl]thiourea |
Modifications to the Thiourea Core
The thiourea moiety itself is reactive and can be modified in several ways. The sulfur atom is nucleophilic, and the N-H protons are acidic and can be deprotonated.
S-Alkylation: The sulfur atom of the thiourea can be alkylated with an alkyl halide to form an isothiouronium salt. mdpi.com This transformation changes the electronic properties of the molecule and can be a precursor for further reactions.
Cyclization Reactions: Thioureas are valuable precursors for the synthesis of various heterocyclic compounds. For instance, reaction with α-haloketones can lead to the formation of aminothiazole rings through the Hantzsch thiazole (B1198619) synthesis. researchgate.net Similarly, halocyclization of N-allyl thiourea derivatives is a known route to thiazolines. researchgate.net Introducing an appropriate substituent on one of the thiourea nitrogens could facilitate intramolecular cyclization reactions.
Oxidative Cyclization: Oxidation of thioureas can lead to a variety of products depending on the oxidant and reaction conditions. In some cases, oxidative cyclization can occur to form heterocyclic systems.
These derivatization strategies highlight the synthetic utility of this compound as a versatile building block for the creation of a library of more complex molecules with potentially interesting chemical and biological properties.
Substituent Effects on Reaction Reactivity and Selectivity
Electronic Effects:
The pyridine ring is an electron-deficient aromatic system, a characteristic that can be either amplified or attenuated by the presence of various substituents. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a pivotal role in modulating the reactivity of the molecule.
Effects on the Thiourea Moiety: The thiourea group possesses two nucleophilic centers: the sulfur atom and the nitrogen atoms. The nucleophilicity of these centers is highly sensitive to the electronic environment of the pyridine ring.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) groups on the pyridine ring would decrease the electron density across the molecule. This would render the nitrogen and sulfur atoms of the thiourea group less nucleophilic, thereby decreasing their reactivity towards electrophiles. However, this increased electrophilicity at the thiocarbonyl carbon can accelerate certain reactions, such as cyclocondensation with α-bromoketones.
Electron-Donating Groups (EDGs): Conversely, EDGs like amino (-NH₂) or methoxy (B1213986) (-OCH₃) groups would increase the electron density on the pyridine ring and, by extension, on the thiourea moiety. This enhancement of electron density would increase the nucleophilicity of the sulfur and nitrogen atoms, thus promoting reactions with electrophiles.
Effects on the Hydroxymethyl Group: The reactivity of the primary alcohol of the hydroxymethyl group, for instance in oxidation or esterification reactions, is also subject to electronic influences from the pyridine ring.
EWGs: The presence of EWGs would make the pyridine ring more electron-deficient, which could lead to a slight increase in the acidity of the hydroxyl proton, potentially facilitating deprotonation in base-catalyzed reactions.
EDGs: EDGs would increase the electron density on the ring, making the hydroxyl group's oxygen slightly more electron-rich and potentially more nucleophilic.
Steric Effects:
The size and spatial arrangement of substituents on the pyridine ring can significantly impact reaction rates and selectivity by hindering the approach of reagents to the reactive centers of the molecule.
Influence on Reaction Selectivity:
Substituents can direct the outcome of a reaction towards a specific product, a phenomenon known as regioselectivity or chemoselectivity.
Regioselectivity in Cyclization Reactions: In heterocyclization reactions, where the thiourea moiety acts as a building block, substituents can influence which nitrogen atom participates in the ring formation. The electronic nature of the substituent can alter the relative nucleophilicity of the N1 and N3 nitrogens of the thiourea, thus directing the cyclization pathway.
Chemoselectivity: In molecules with multiple reactive sites like this compound, substituents can help in achieving selective reactions at one site over another. For instance, a bulky substituent near the hydroxymethyl group might sterically shield it, allowing a reaction to occur selectively at the less hindered thiourea moiety.
Based on the conducted research, specific experimental data from single-crystal X-ray diffraction and advanced Nuclear Magnetic Resonance (NMR) spectroscopy for the compound this compound is not available in the public domain.
Therefore, a detailed article with the requested structural elucidation and spectroscopic characterization as per the provided outline cannot be generated at this time. The subsequent sections require specific data points regarding molecular conformation, intermolecular interactions, polymorphism, and solution-state dynamics, which are contingent on experimental studies that have not been published or are not readily accessible.
To provide the requested article, published research containing the crystallographic information file (CIF) and detailed NMR analysis (including 1D and 2D spectra) for this compound would be necessary.
Advanced Structural Elucidation and Spectroscopic Characterization of 6 Hydroxymethyl Pyridin 2 Yl Thiourea
Vibrational Spectroscopy (Infrared and Raman) and Normal Mode Analysis
Vibrational spectroscopy provides profound insights into the molecular structure of [6-(hydroxymethyl)pyridin-2-yl]thiourea by probing the vibrational modes of its constituent functional groups. While a complete experimental vibrational analysis for this specific compound is not extensively documented in the reviewed literature, a detailed correlation can be established by analyzing the characteristic frequencies of the pyridine (B92270) ring, the thiourea (B124793) moiety, and the hydroxymethyl group based on studies of analogous compounds.
Correlating Vibrational Frequencies with Specific Functional Group Vibrations
The infrared (IR) and Raman spectra of this compound are expected to exhibit a series of characteristic bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups. The assignment of these bands can be inferred from established data on thiourea, 2-aminopyridine, and related structures. tsijournals.comresearchgate.net
Thiourea Moiety: The thiourea group (-NH-C(S)-NH-) presents several key vibrational modes. The N-H stretching vibrations typically appear as strong bands in the 3100-3400 cm⁻¹ region. iosrjournals.orgacs.org In the solid state, the presence of multiple bands in this region can suggest different environments due to crystal packing and hydrogen bonding. The thioamide group gives rise to several mixed vibrations. The C-N asymmetric stretching and N-H bending vibrations are often coupled and appear in the 1450-1650 cm⁻¹ range. researchgate.net The vibration with a significant contribution from C=S stretching is complex and couples with other modes; it is typically assigned to bands in the 700-800 cm⁻¹ and 1000-1200 cm⁻¹ regions. iosrjournals.orgmdpi.com For instance, in thiourea itself, a sharp peak around 729 cm⁻¹ is assigned to a mode with significant C=S character. iosrjournals.org
Pyridine Ring: The vibrations of the pyridine ring are well-characterized. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic ring stretching vibrations for C=C and C=N bonds occur in the 1400-1630 cm⁻¹ region. tsijournals.com For 2-aminopyridine, a related structure, bands for these modes are observed around 1628 cm⁻¹ and 1617 cm⁻¹ in the Raman and IR spectra, respectively. tsijournals.com The ring "breathing" mode, a symmetric stretching of the entire ring, typically produces a strong Raman signal near 1000 cm⁻¹. tsijournals.com
Hydroxymethyl Group: The -CH₂OH substituent introduces a broad O-H stretching band, typically centered in the 3200-3500 cm⁻¹ region, the breadth of which is indicative of hydrogen bonding. The C-O stretching vibration is expected to appear in the 1000-1100 cm⁻¹ range.
The following table summarizes the expected vibrational frequencies and their assignments for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Thiourea (-NH-C(S)-NH-) | N-H Stretch | 3100 - 3400 | iosrjournals.orgacs.org |
| N-H Bend / C-N Stretch | 1450 - 1650 | researchgate.net | |
| C=S Stretch (Thioamide) | 700 - 800 | researchgate.netiosrjournals.org | |
| N-C-S Bend | ~490 | researchgate.net | |
| Pyridine Ring | Aromatic C-H Stretch | >3000 | tsijournals.com |
| C=C, C=N Ring Stretch | 1400 - 1630 | tsijournals.com | |
| Ring Breathing | ~1000 | tsijournals.com | |
| Hydroxymethyl (-CH₂OH) | O-H Stretch | 3200 - 3500 (broad) | |
| C-O Stretch | 1000 - 1100 |
Detection of Intermolecular Interactions via Vibrational Spectroscopy
Vibrational spectroscopy is a powerful tool for detecting and characterizing intermolecular interactions, particularly hydrogen bonding. The this compound molecule possesses multiple hydrogen bond donors (the N-H groups of the thiourea moiety and the O-H of the hydroxymethyl group) and acceptors (the thiocarbonyl sulfur atom, the pyridine ring nitrogen, and the hydroxyl oxygen).
The formation of intermolecular hydrogen bonds, such as N-H···S=C, O-H···S=C, or N-H···N(pyridine), leads to distinct changes in the vibrational spectrum. nih.govresearchgate.net Specifically, the stretching frequency of the donor group (N-H or O-H) shifts to a lower wavenumber (a red shift) upon hydrogen bond formation. nih.govacs.org The magnitude of this shift often correlates with the strength of the hydrogen bond. Concurrently, the bandwidth of the stretching vibration typically increases significantly. researchgate.net
In a solid-state IR spectrum of this compound, the broadness of the O-H band and the positions of the N-H stretching bands relative to their gas-phase or dilute solution values would provide direct evidence of these interactions. Time-resolved infrared spectroscopy on related thiourea systems has shown that the vibrational relaxation of the N-H stretching mode is accelerated when it is involved in a hydrogen bond, allowing for the isolation of spectral signatures of bonded complexes. nih.govacs.org The presence of strong intermolecular hydrogen bonds is a critical factor in determining the supramolecular structure and crystal packing of the compound. researchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light, providing information on the chromophoric parts of the molecule.
Characterization of Electronic Transitions and Chromophoric Properties
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions associated with its two main chromophores: the pyridine ring and the thiocarbonyl (C=S) group.
The pyridine ring exhibits two characteristic types of transitions: π→π* and n→π. uzh.ch The π→π transitions are typically high-intensity absorptions and, for pyridine itself, occur in the far UV range (below 270 nm). libretexts.orgresearchgate.net The n→π* transition involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. This transition is of lower energy (occurs at a longer wavelength, ~270-380 nm) and has a significantly lower molar absorptivity (intensity). libretexts.orgaip.org
The thiocarbonyl group of the thiourea moiety also contributes to the electronic spectrum with its own n→π* and π→π* transitions. The combination of these chromophores, conjugated through the 2-position of the pyridine ring, likely results in a complex spectrum with absorption bands extending into the near-UV region.
Fluorescence spectroscopy provides complementary information on the electronic structure and excited-state dynamics. Thiourea derivatives linked to fluorophores can exhibit interesting emission properties, often involving intramolecular charge transfer (ICT) states. scipeople.ru Upon excitation, an electron may be transferred from the thiourea part (electron donor) to the pyridine ring (electron acceptor), leading to a highly polar excited state. The emission from such an ICT state is often highly sensitive to the local environment, including solvent polarity and hydrogen bonding interactions. researchgate.net
| Chromophore | Transition Type | Typical Absorption Region (nm) | Characteristics | Reference |
|---|---|---|---|---|
| Pyridine Ring | π → π | < 270 | High intensity (high ε) | libretexts.orgresearchgate.net |
| n → π | ~270 - 380 | Low intensity (low ε), sensitive to solvent | libretexts.orgaip.org | |
| Thiocarbonyl (C=S) | π → π | UV region | Moderate to high intensity | |
| n → π | Near UV / Visible | Low intensity |
Solvatochromic and Thermochromic Behavior of this compound
Solvatochromism is the phenomenon where the position of an absorption or emission band changes with the polarity of the solvent. This behavior is expected for this compound due to the presence of polar functional groups and the likely change in dipole moment upon electronic excitation.
Specifically, the n→π* transition of the pyridine ring is known to exhibit a hypsochromic shift (blue shift) in polar, protic solvents like ethanol (B145695) or water. aip.org This is because the lone pair electrons on the nitrogen atom are stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition. Conversely, if a π→π* transition leads to an excited state that is more polar than the ground state (as in an ICT state), it will be stabilized more by polar solvents, resulting in a bathochromic shift (red shift) in the absorption or emission spectrum. The study of solvatochromism can therefore provide valuable information about the nature of the excited states. researchgate.net
Thermochromism , a change in color with temperature, is less commonly predicted but could potentially occur if temperature changes significantly affect the intermolecular interactions or the conformational equilibrium of the molecule. For instance, if strong hydrogen bonds that influence the electronic ground or excited states are disrupted at higher temperatures, a shift in the absorption spectrum could be observed. However, no specific studies on the thermochromic behavior of this compound were identified in the literature reviewed.
No Computational and Theoretical Chemistry Studies Found for this compound
The inquiry sought in-depth information regarding the computational analysis of this compound, specifically requesting data on:
Optimized Molecular Geometries and Energetics: Details on the three-dimensional structure and energy of the molecule as determined by DFT calculations.
Frontier Molecular Orbital (FMO) Analysis: Information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its chemical reactivity.
Theoretical Spectroscopic Parameters: Predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra based on computational models.
Conformational Landscape and Rotational Barriers: Insights from MD simulations into the different shapes the molecule can adopt and the energy required to transition between them.
Solvation Dynamics and Solvent-Solute Interactions: How the solvent affects the structure and behavior of the compound.
Despite a thorough search of scientific databases and academic literature, no publications containing these specific computational analyses for this compound could be located. While the compound itself may be known and synthesized, it appears that it has not been the subject of the detailed theoretical investigations required to fulfill the user's request.
Without access to relevant research findings, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research in the field of computational chemistry may, in the future, provide the necessary data to address these specific points.
Computational and Theoretical Chemistry Studies on 6 Hydroxymethyl Pyridin 2 Yl Thiourea
Quantum Chemical Topology Analysis (e.g., QTAIM, NCI) of Intermolecular Interactions
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful computational tools used to investigate and visualize intermolecular interactions that govern the supramolecular architecture of chemical compounds. For [6-(hydroxymethyl)pyridin-2-yl]thiourea, these analyses would provide a detailed understanding of the hydrogen bonds and other weak interactions that dictate its crystal packing and behavior in condensed phases.
Characterization of Hydrogen Bonds and Weak Non-covalent Interactions
In the solid state, this compound is expected to form a complex network of intermolecular interactions. The thiourea (B124793) moiety (-NH-C(S)-NH-) is a potent hydrogen bond donor (N-H) and acceptor (C=S), while the pyridine (B92270) ring offers a nitrogen atom as a hydrogen bond acceptor. Furthermore, the hydroxymethyl group (-CH₂OH) can act as both a hydrogen bond donor (O-H) and acceptor (O).
QTAIM analysis characterizes these interactions by locating bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature and strength of the bonds. For hydrogen bonds, a positive ∇²ρ(r) and a small ρ(r) are characteristic.
A theoretical QTAIM study on this compound would likely identify several key hydrogen bonds, such as:
N-H···N(pyridine): An interaction between the thiourea N-H group and the nitrogen atom of the pyridine ring of a neighboring molecule.
N-H···S: A common motif in thiourea derivatives, forming dimeric structures through N-H···S hydrogen bonds.
O-H···S: The hydroxyl group's hydrogen atom interacting with the sulfur atom of the thiourea group.
O-H···N(pyridine): The hydroxyl group forming a hydrogen bond with the pyridine nitrogen.
N-H···O: The thiourea N-H group interacting with the oxygen of the hydroxymethyl group.
| Bond | d (Å) | ρ(r) (au) | ∇²ρ(r) (au) | H(r) (au) | Interaction Type |
| N-H···N | 1.85 | 0.025 | 0.085 | -0.002 | Strong H-bond |
| N-H···S | 2.45 | 0.015 | 0.045 | -0.001 | Moderate H-bond |
| O-H···S | 2.30 | 0.018 | 0.055 | -0.001 | Moderate H-bond |
| C-H···π | 2.80 | 0.008 | 0.020 | +0.0005 | Weak Interaction |
This table contains hypothetical data generated for illustrative purposes based on values found in computational studies of related molecules.
Energy Decomposition Analysis of Binding Motifs
Energy Decomposition Analysis (EDA) is a computational method used to partition the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This analysis provides quantitative insight into the nature of the forces holding molecules together.
A plausible EDA result for a dimer linked by N-H···S and N-H···N hydrogen bonds is presented below. Such an analysis would likely show that the electrostatic and dispersion components are the primary driving forces for the formation of the dimer, which is typical for hydrogen-bonded systems.
| Energy Component | Value (kcal/mol) |
| Electrostatic (ΔE_elec) | -15.5 |
| Exchange-Repulsion (ΔE_exch) | 20.1 |
| Polarization (ΔE_pol) | -4.2 |
| Dispersion (ΔE_disp) | -8.9 |
| Total Interaction Energy (ΔE_int) | -8.5 |
This table contains hypothetical data generated for illustrative purposes based on values found in computational studies of related molecules.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides indispensable tools for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. For this compound, a key reaction of interest could be its cyclization to form a thiazole (B1198619) derivative, a common transformation for pyridyl-thioureas.
Density Functional Theory (DFT) calculations would be employed to locate the geometries of the reactants, products, any intermediates, and the transition states (TS) that connect them. A transition state is a first-order saddle point on the PES, representing the maximum energy barrier that must be overcome for the reaction to proceed.
A hypothetical computational study of the intramolecular cyclization of this compound might investigate a pathway involving the nucleophilic attack of the hydroxyl oxygen or the pyridine nitrogen onto the thiocarbonyl carbon, followed by dehydration or another elimination step. By calculating the energies of all stationary points along this pathway, a reaction energy profile can be constructed.
No Information Found for "this compound"
Extensive searches for the chemical compound "this compound" have yielded no specific information regarding its synthesis, coordination chemistry, or spectroscopic properties in the public domain. As a result, it is not possible to generate the requested article focusing on the coordination chemistry and metal complexation of this particular compound.
Scholarly databases, chemical literature, and patent records were thoroughly canvassed for any data related to "this compound". This comprehensive search did not uncover any published research detailing its ligand design principles, chelation modes, or the synthesis and characterization of its metal complexes.
While the broader class of pyridyl-thiourea ligands is known and has been studied for its coordination properties, the specific substitution of a hydroxymethyl group at the 6-position of the pyridine ring appears to be a novel or currently undocumented structural motif in the context of coordination chemistry. The presence and position of such a functional group would be expected to significantly influence the ligand's electronic and steric properties, and consequently its interaction with metal ions. However, without experimental or theoretical data, any discussion of these aspects would be purely speculative.
Similarly, no spectroscopic data (e.g., NMR, IR, UV-Vis) for "this compound" or its metal complexes could be located. This information is crucial for understanding the metal-ligand interactions and confirming the coordination modes.
Given the absence of foundational research on "this compound," the generation of a scientifically accurate and informative article as per the provided outline is not feasible at this time. Further empirical research would be required to elucidate the chemical behavior of this compound.
However, information is available for a range of other substituted pyridyl-thiourea derivatives. Should you be interested in the coordination chemistry of related compounds, it would be possible to provide a detailed article on those.
Coordination Chemistry and Metal Complexation with 6 Hydroxymethyl Pyridin 2 Yl Thiourea
Spectroscopic Probes of Metal-Ligand Interactions in [6-(hydroxymethyl)pyridin-2-yl]thiourea Complexes
X-ray Crystallography of Metal-Thiourea Adducts
As of this writing, specific single-crystal X-ray diffraction data for metal complexes of this compound are not available in the surveyed literature. However, crystallographic studies on analogous compounds provide insight into the potential structural characteristics.
In general, metal complexes with pyridyl-thiourea ligands where N,S-bidentate coordination occurs typically feature a planar or near-planar chelate ring, with the metal ion, the pyridine (B92270) nitrogen, the thiourea (B124793) sulfur, and the intervening atoms lying in proximity to a common plane. The specific coordination geometry around the metal center (e.g., square planar, tetrahedral, or octahedral) would be dictated by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. cardiff.ac.uk
Table 1: Expected Crystallographic and Hydrogen Bonding Parameters
| Parameter | Expected Observation | Rationale/Comparison |
|---|---|---|
| Coordination Mode | Bidentate (Npy, Sthiourea) | Common for pyridyl-thiourea ligands, forming a stable chelate ring. mdpi.com |
| Metal Geometry | Square Planar (e.g., Pd(II), Pt(II)), Tetrahedral or Octahedral | Dependent on the metal ion and its electronic configuration. mdpi.com |
| Hydrogen Bonding | Intermolecular O-H···Npy or O-H···X (anion) | The hydroxymethyl group is a potent H-bond donor. nih.gov |
| Supramolecular Structure | 1D chains or 2D sheets | Driven by hydrogen bonding interactions. nih.gov |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a crucial technique for studying complexes containing paramagnetic metal centers (i.e., those with unpaired electrons). researchgate.net While no specific EPR studies on paramagnetic complexes of this compound have been reported, the expected utility of this technique can be described.
For a paramagnetic complex, such as one containing Cu(II) or high-spin Co(II), an EPR spectrum would provide detailed information about the electronic environment of the metal ion. researchgate.netohiolink.edu Key parameters derived from an EPR spectrum include:
g-values: These values are indicative of the electronic structure and the symmetry of the metal's coordination sphere. For instance, in an axially symmetric Cu(II) complex, the relationship between g-values (g∥ > g⊥ > 2.0023) can confirm a d(x²-y²) ground state, which is common for square planar or tetragonally distorted octahedral geometries. researchgate.net
Hyperfine Coupling Constants (A-values): The interaction between the unpaired electron and the magnetic nucleus of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu) gives rise to hyperfine splitting. The magnitude of the coupling constant provides information about the covalency of the metal-ligand bond and the nature of the ground state molecular orbital. researchgate.net
Superhyperfine Coupling: If the unpaired electron has significant density on the ligand donor atoms (like ¹⁴N), further splitting of the EPR signal, known as superhyperfine coupling, may be observed. This provides direct evidence of the atoms coordinated to the metal center.
In the absence of experimental data, one can only predict that EPR spectroscopy would be an invaluable tool for confirming the coordination of the pyridine nitrogen and thiourea sulfur to a paramagnetic metal and for probing the electronic structure of the resulting complex.
NMR Chemical Shifts and Coupling Constants as Indicators of Coordination
¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the coordination mode of a ligand in diamagnetic metal complexes. Upon complexation, the electron density distribution within the ligand is altered, leading to characteristic shifts in the NMR signals of its nuclei. nih.gov
Based on studies of similar pyridyl-thiourea systems, the following NMR spectral changes are anticipated upon coordination of this compound to a metal center like Pd(II) or Pt(II): mdpi.commdpi.comresearchgate.net
Pyridine Ring Protons: Coordination of the pyridine nitrogen to a metal center causes a significant withdrawal of electron density from the aromatic ring. This deshielding effect results in a downfield shift for all pyridine protons. The most pronounced shift is expected for the proton at the 6-position (H6), which is adjacent to the coordinating nitrogen atom. Shifts of over 1.0 ppm are common for this proton. mdpi.com
Thiourea N-H Protons: The chemical shift of the N-H protons is sensitive to coordination and hydrogen bonding. In neutral monodentate coordination via the sulfur atom, the N-H signal often shifts downfield. mdpi.com In cases where the ligand deprotonates to form an anionic bidentate chelate, this signal disappears entirely. mdpi.com
¹³C NMR Signals: The carbon of the thiocarbonyl group (C=S) is particularly diagnostic. Coordination through the sulfur atom typically leads to a downfield shift of the C=S signal by several ppm, reflecting a decrease in electron density at this carbon. mdpi.com The carbons of the pyridine ring, especially those adjacent to the nitrogen, would also be expected to shift downfield.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Changes upon N,S-Bidentate Coordination
| Nucleus | Expected Shift (Δδ, ppm) | Rationale |
|---|---|---|
| Pyridine H6 | Downfield ( > +1.0) | Strong deshielding due to coordination at adjacent nitrogen. mdpi.com |
| Other Pyridine Protons | Downfield | General electron withdrawal from the pyridine ring. researchgate.net |
| Thiourea N-H | Downfield or Disappearance | Change in electronic environment and/or deprotonation. mdpi.com |
| Hydroxymethyl CH₂ | Minor Shift | Not directly involved in coordination, but sensitive to conformational changes. |
| Thiocarbonyl C=S | Downfield (e.g., +6) | Deshielding due to electron donation from sulfur to the metal. mdpi.com |
| Pyridine C2, C6 | Downfield | Electron withdrawal upon nitrogen coordination. |
Electronic Structure and Bonding Analysis in Metal Complexes
The electronic properties of metal complexes are governed by the nature of the metal-ligand bonding, which can be described using models such as ligand field theory and molecular orbital (MO) theory.
Ligand Field Stabilization and Molecular Orbital Overlap
Ligand Field Theory (LFT) is an extension of molecular orbital theory used to describe the electronic structure of transition metal complexes. nih.gov The interaction between the metal d-orbitals and the orbitals of the ligand donor atoms leads to the splitting of the d-orbitals into different energy levels. The energy difference between these levels is a key factor determining the complex's stability, color, and magnetic properties.
For this compound acting as an N,S-bidentate ligand, the bonding can be analyzed as follows:
σ-Bonding: The primary interaction is the formation of σ-bonds through the overlap of filled ligand orbitals (the lone pairs on the pyridine nitrogen and the thiourea sulfur) with empty d-orbitals on the metal center. Both sulfur and pyridine nitrogen are effective σ-donors.
π-Bonding: π-interactions can also occur. The pyridine ring has an empty π* system that can accept electron density from filled metal d-orbitals (π-backbonding), which is common for metals in low oxidation states. The thiourea group also possesses π and π* orbitals. The C=S π* orbital can act as a π-acceptor, while filled π-orbitals involving the sulfur and nitrogen lone pairs could potentially act as π-donors. nih.gov
Charge Transfer Transitions and Redox Properties of Metal Centers
The electronic absorption spectra (UV-Vis) of transition metal complexes are characterized by different types of electronic transitions. While d-d transitions are often weak and occur in the visible region, more intense bands known as charge-transfer (CT) transitions are also observed. cardiff.ac.uk
For complexes of this compound, two main types of CT transitions are expected:
Ligand-to-Metal Charge Transfer (LMCT): In this transition, an electron moves from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. Given that the sulfur and pyridine moieties are electron-rich, LMCT bands are highly probable, especially with metal ions in higher oxidation states. These transitions typically occur in the UV or near-UV region. researchgate.net
Metal-to-Ligand Charge Transfer (MLCT): This involves the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. The presence of the π-accepting pyridine ring makes MLCT transitions possible, particularly with electron-rich metals in low oxidation states (e.g., Ru(II)). researchgate.net
The redox properties of the metal center are significantly modulated by the coordinated ligand. The σ-donating and π-accepting characteristics of the N,S ligand will influence the electron density at the metal center, thereby shifting its reduction and oxidation potentials. Electrochemical techniques like cyclic voltammetry would be necessary to quantify these properties, but such data for complexes of this compound are not currently available. Generally, coordination to a good σ-donor like the thiourea-pyridine ligand would be expected to stabilize higher oxidation states of the metal, making it harder to reduce compared to a simple aqua ion. cardiff.ac.uk
Mechanistic Investigations of Biological Activity Pertaining to 6 Hydroxymethyl Pyridin 2 Yl Thiourea
Enzyme Inhibition Mechanisms by [6-(hydroxymethyl)pyridin-2-yl]thiourea and its Complexes
General studies on analogous thiourea (B124793) derivatives show a wide range of enzyme inhibition activities. The biological action of thiourea compounds is often attributed to their interaction with the active sites of proteins or enzymes. However, specific studies detailing these mechanisms for this compound were not found.
Binding Site Identification and Interaction Modes (e.g., Hydrogen Bonding, Metal Coordination)
There is no specific information available in the searched literature identifying the binding sites or detailing the interaction modes, such as hydrogen bonding or metal coordination, between this compound and specific enzymes. Molecular docking studies on other thiourea derivatives suggest that interactions can involve hydrogen bonds and various π-interactions (π-alkyl, π-π, π-cation) with key amino acid residues in an enzyme's active site.
Kinetic Characterization of Enzyme Inhibition (e.g., IC50, Ki Determination)
No specific IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound against any enzyme have been reported in the available literature. For context, various other thiourea derivatives have been evaluated for their inhibitory potential against enzymes like α-glucosidase, urease, and cholinesterases, with a range of reported IC50 values. For example, certain novel pyridine-2,4,6-tricarbohydrazide thiourea compounds have shown potent α-glucosidase inhibition with IC50 values ranging from 25.49 to 35.01 μM.
Interaction Mechanisms with Biomolecules (e.g., DNA, RNA, Proteins)
The interaction of thiourea derivatives with biomolecules is an active area of research. However, specific studies on how this compound interacts with DNA, RNA, or proteins are not available.
DNA/RNA Binding Modes (e.g., Intercalation, Groove Binding) and Structural Perturbations
There is no published research detailing the binding modes of this compound with DNA or RNA. Studies on metal complexes of different benzoylthiourea (B1224501) derivatives have indicated that they can bind to DNA, potentially through an intercalation mode. Other research has shown that certain polyamine-based ligands can selectively interact with the minor groove of RNA duplexes.
Protein Binding Dynamics and Conformational Changes
Specific data on the protein binding dynamics or any resulting conformational changes induced by this compound is not available. Research on other pyridin-2-yl urea (B33335) inhibitors targeting specific kinases has utilized molecular dynamics simulations to understand binding modes and free energy. Similarly, studies on other thiourea derivatives have investigated their binding to proteins like human serum albumin, revealing that such interactions can be driven by hydrophobic or electrostatic forces and may cause conformational changes in the protein.
Antioxidant and Radical Scavenging Mechanisms of this compound
While thiourea and its derivatives are recognized as potent scavengers of reactive oxygen species (ROS) like hydroxyl radicals (•OH), specific antioxidant studies for this compound have not been found. The antioxidant activity of thiourea compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging. Theoretical studies on some derivatives suggest that the primary mechanism for radical scavenging is Hydrogen Atom Transfer (HAT).
Electron Transfer Pathways and Proton-Coupled Electron Transfer (PCET)
The electronic landscape of this compound is rich, featuring multiple sites susceptible to electron transfer (ET) and proton-coupled electron transfer (PCET) processes. These pathways are fundamental to many biological redox reactions. acs.orgnih.gov PCET events, where an electron and a proton are exchanged, often in a concerted step, are critical in numerous biological processes and can be a key mechanism for substrate activation in organic synthesis. nih.gov
The pyridine (B92270) ring, an electron-deficient heterocycle, can participate in electron transfer reactions. The nitrogen atom of the pyridine ring can be protonated, a process that significantly alters its electronic properties and can modulate its role in biological interactions. nih.gov The hydroxymethyl group attached to the pyridine ring can also influence these pathways. The oxygen atom can act as a hydrogen bond donor or acceptor, potentially facilitating the formation of pre-reaction complexes necessary for efficient electron and proton transfer.
In the context of biological systems, this compound could engage in PCET by interacting with biological macromolecules. For instance, the thiourea moiety can be deprotonated, and the pyridine nitrogen can be protonated, creating a zwitterionic species that could participate in redox cycling. The coupling of electron and proton transfer allows for pathways that avoid high-energy intermediates, which is a common strategy in biological energy conversion. acs.org The ability of pyridyl thioureas to have their binding selectivity switched by protonation highlights the importance of the local proton environment on their chemical behavior. nih.gov
Role of the Thiourea Moiety in Redox Chemistry
The thiourea group, SC(NH₂)₂, is a versatile functional group with a well-documented role in redox chemistry. researchgate.netmdpi.comresearchgate.net It is known to be susceptible to oxidation by various agents, leading to a range of products. researchgate.net This reactivity is central to its biological effects, including antioxidant properties. semanticscholar.org In such reactions, the thiourea moiety can act as a reducing agent, transferring electrons and hydrogen atoms to an oxidizing agent. semanticscholar.org
The sulfur atom in the thiourea moiety is a key player in its redox activity. It can exist in different oxidation states, allowing the molecule to participate in one- and two-electron transfer processes. The tautomerism between the thione (C=S) and thiol (C-SH) forms of thiourea is also crucial. mdpi.comresearchgate.net The thiol form can be readily oxidized to form disulfide bridges, a common mechanism in biological redox regulation.
For this compound, the interplay between the thiourea and the pyridyl ring is likely to be significant. The electron-withdrawing nature of the pyridine ring can influence the electron density on the thiourea moiety, thereby modulating its redox potential. The ability of the thiourea group to coordinate with metal ions can also play a role in its biological activity, as this can facilitate electron transfer reactions within biological systems. semanticscholar.org
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation of Biological Actions
Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity. For thiourea derivatives, SAR studies have provided valuable insights into the features required for various pharmacological effects, including anticancer, antibacterial, and antiviral activities. biointerfaceresearch.comnih.govnih.gov
In the case of this compound, several structural features are critical for its potential biological activity:
The Pyridine Ring: The position of substituents on the pyridine ring is known to significantly affect biological activity. nih.gov The nitrogen atom's ability to form hydrogen bonds and its basicity are key determinants of molecular interactions. nih.gov
The Thiourea Moiety: The N-H protons of the thiourea group are excellent hydrogen bond donors, enabling the molecule to bind to biological targets such as enzymes and receptors. nih.gov The sulfur atom can also participate in crucial interactions. Comparative studies often show that thiourea derivatives exhibit different, and often enhanced, activity compared to their urea analogs. biointerfaceresearch.com
The Hydroxymethyl Group: The presence and position of the hydroxymethyl group can influence solubility, and it can participate in hydrogen bonding, which can be critical for target recognition and binding affinity. nih.gov
Systematic modifications of these structural components and subsequent evaluation of biological activity can help to build a comprehensive SAR profile. For instance, altering the substituents on the pyridine ring or modifying the thiourea group can reveal which interactions are most important for the observed biological effects. nih.govresearchgate.net Such studies are essential for elucidating the mechanism of action and for the rational design of more potent and selective analogs. nih.govnih.gov
Below is a hypothetical data table illustrating how SAR data for analogs of this compound might be presented.
| Compound ID | R1 (Pyridine Ring) | R2 (Thiourea) | Biological Activity (IC₅₀ in µM) |
| 1 | 6-(CH₂OH) | -NHC(S)NH₂ | 15.2 |
| 1a | 6-(CH₃) | -NHC(S)NH₂ | 25.8 |
| 1b | 6-(COOH) | -NHC(S)NH₂ | 8.5 |
| 1c | 6-(CH₂OH) | -NHC(S)NHCH₃ | 12.1 |
| 1d | 6-(CH₂OH) | -NHC(O)NH₂ | 35.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Advanced Research Applications Rooted in the Chemical Principles of 6 Hydroxymethyl Pyridin 2 Yl Thiourea
Chemo-sensing and Bio-sensing Applications Based on Selective Recognition
The structural arrangement of [6-(hydroxymethyl)pyridin-2-yl]thiourea, featuring hydrogen bond donors (N-H groups of thiourea (B124793) and the hydroxyl group), a hydrogen bond acceptor (the pyridine (B92270) nitrogen), and a sulfur atom with a soft character, makes it an excellent candidate for the selective recognition of ions and small molecules.
Mechanistic Basis of Ion and Small Molecule Recognition
The recognition capabilities of this compound are primarily governed by non-covalent interactions, including hydrogen bonding and coordination. The thiourea group is a particularly effective hydrogen bond donor, capable of forming strong interactions with anions. The acidity of the N-H protons of the thiourea can be further enhanced by the electron-withdrawing nature of the pyridine ring, making it a more effective anion binder.
The pyridine nitrogen atom can act as a Lewis base, coordinating to metal cations. The hydroxymethyl group can also participate in hydrogen bonding, either as a donor or an acceptor, further stabilizing the host-guest complex. This combination of functionalities allows for the selective binding of specific ions or molecules through a cooperative effect. For instance, the compound can act as a ditopic receptor, simultaneously binding both a cation and an anion.
The binding selectivity of pyridyl thioureas can be influenced by factors such as the solvent and pH. Protonation of the pyridine nitrogen can switch the binding preference from anions that favor neutral receptors to those that bind more strongly to positively charged receptors. nih.gov
Table 1: Key Functional Groups of this compound and Their Roles in Molecular Recognition
| Functional Group | Primary Role in Recognition | Potential Target Analytes |
| Thiourea (-NH-C(S)-NH-) | Strong hydrogen bond donor | Anions (e.g., acetate, fluoride, phosphate) |
| Pyridine Nitrogen | Lewis base, hydrogen bond acceptor | Cations (e.g., transition metal ions), Protons |
| Hydroxymethyl (-CH₂OH) | Hydrogen bond donor/acceptor | Anions, cations, neutral molecules |
| Sulfur Atom | Soft Lewis base | Soft metal cations (e.g., Hg²⁺, Ag⁺) |
Signaling Mechanisms (e.g., Fluorometric, Colorimetric, Electrochemical)
The binding of an analyte to this compound can be transduced into a measurable signal through various mechanisms, enabling its use as a chemosensor.
Colorimetric Sensing: The interaction with an analyte can induce a change in the electronic properties of the molecule, leading to a visible color change. This is often achieved by incorporating a chromogenic unit or by modulating the intramolecular charge transfer (ICT) characteristics of the molecule upon binding. For instance, the deprotonation of the thiourea N-H by a basic anion can lead to a significant color change. nih.gov
Fluorometric Sensing: If the molecule is fluorescent or is attached to a fluorophore, analyte binding can cause a change in the fluorescence intensity ("turn-on" or "turn-off" response) or a shift in the emission wavelength. This can occur through mechanisms such as photoinduced electron transfer (PET), ICT, or excimer/exciplex formation. The pyridine and thiourea moieties can act as recognition sites that, upon binding, alter the electronic environment of an integrated fluorophore. Thiourea derivatives have been shown to be effective fluorescent sensors for heavy metal ions like Hg²⁺. nih.gov
Electrochemical Sensing: The redox properties of this compound or its metal complexes can be altered upon analyte binding. This change can be detected using techniques like cyclic voltammetry or differential pulse voltammetry. The pyridine ring and the sulfur atom of the thiourea can be electrochemically active, and their redox potentials may shift upon coordination with a guest species.
Catalytic Applications Employing this compound as a Ligand or Organocatalyst
The ability of the thiourea moiety to act as a hydrogen bond donor and the pyridine nitrogen to act as a Lewis base makes this compound a promising candidate for applications in catalysis, both as a ligand for metal-based catalysts and as a metal-free organocatalyst.
Design Principles for Ligands in Asymmetric Catalysis
In asymmetric catalysis, the goal is to create a chiral environment around the catalytic center to favor the formation of one enantiomer of the product over the other. When used as a ligand in a metal complex, this compound can be made chiral by introducing stereocenters in its backbone. The key design principles include:
Bifunctionality: The thiourea and pyridine moieties can act in a cooperative manner. The pyridine can coordinate to the metal center, bringing the thiourea group in close proximity to the substrate. The thiourea can then activate the substrate through hydrogen bonding.
Chiral Scaffolding: The introduction of a chiral backbone, for example, derived from a natural product or a resolved synthetic intermediate, creates a well-defined three-dimensional structure that can effectively discriminate between the two prochiral faces of a substrate.
Tunability: The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the pyridine ring or the thiourea group to optimize the catalytic activity and enantioselectivity for a specific reaction.
Role in Specific Organic Transformations (e.g., Hydrogenation, Oxidation)
As a ligand, this compound and its derivatives can be employed in various metal-catalyzed transformations. For example, ruthenium(II) complexes bearing pyridine-based acylthiourea ligands have been used as pre-catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov
As an organocatalyst, thiourea derivatives are well-known for their ability to catalyze a wide range of asymmetric reactions. The double hydrogen bond donation from the thiourea moiety can activate electrophiles such as nitroalkenes, imines, and enones towards nucleophilic attack. The basic pyridine nitrogen can simultaneously activate the nucleophile, leading to a bifunctional activation mode.
Table 2: Potential Asymmetric Reactions Catalyzed by Chiral this compound Derivatives
| Reaction Type | Role of the Catalyst |
| Michael Addition | Activation of the electrophile (e.g., nitroalkene) via hydrogen bonding with the thiourea. |
| Friedel-Crafts Alkylation | Activation of the electrophile. |
| Aldol Reaction | Activation of the carbonyl compound. |
| Mannich Reaction | Activation of the imine. |
| Biginelli Reaction | Multicomponent reaction where the thiourea can activate multiple substrates. |
Integration into Functional Materials Based on its Coordination and Supramolecular Properties
The ability of this compound to participate in both strong coordination bonds and directional hydrogen bonds makes it a versatile building block for the construction of functional materials through self-assembly.
The pyridine and thiourea groups can coordinate with various metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). The geometry and connectivity of these materials can be controlled by the choice of the metal ion and the reaction conditions. The hydroxymethyl group can provide an additional site for coordination or for post-synthetic modification of the material.
Furthermore, the strong hydrogen bonding capabilities of the thiourea and hydroxymethyl groups can direct the self-assembly of the molecules into well-defined supramolecular structures such as gels, liquid crystals, or nanofibers in the absence of metal ions. nih.govcam.ac.uk These self-assembled materials can exhibit interesting properties and have potential applications in areas such as drug delivery, sensing, and catalysis. The interplay of hydrogen bonding, π-π stacking of the pyridine rings, and coordination interactions can lead to the formation of complex and functional supramolecular architectures. researchgate.netmdpi.com
Precursor Chemistry for Advanced Polymeric or Hybrid Materials
The molecular architecture of this compound makes it a promising candidate as a monomer or precursor for the synthesis of advanced polymeric and hybrid materials. The thiourea moiety, with its reactive nitrogen and sulfur atoms, can participate in various polymerization reactions. For instance, thiourea derivatives can be used as functional monomers in the creation of molecularly imprinted polymers (MIPs), which are polymers designed to have a high selectivity for a specific target molecule.
The presence of the hydroxymethyl group (-CH₂OH) further enhances its utility as a precursor. This functional group can readily undergo esterification or etherification reactions, allowing for the grafting of this molecule onto other polymer backbones or surfaces. This could be utilized to modify the properties of existing materials, imparting them with new functionalities. For example, the pyridine-thiourea unit is known to chelate metal ions, and incorporating it into a polymer could lead to materials for heavy metal sequestration or catalysis.
Furthermore, the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing additional reactive handles for polymerization or cross-linking. This versatility allows for the design of a wide range of polymeric structures, from linear chains to complex three-dimensional networks. The combination of the metal-coordinating pyridine-thiourea unit and the reactive hydroxymethyl group could lead to the development of hybrid organic-inorganic materials with tailored electronic, optical, or catalytic properties.
Table 1: Potential Polymerization Reactions Involving this compound Functionalities
| Functional Group | Potential Polymerization/Modification Reaction | Resulting Linkage/Structure | Potential Application of Polymer |
| Thiourea (-NH-C(S)-NH₂) | Reaction with diisocyanates | Poly(thiourea) | High-performance elastomers, coatings |
| Hydroxymethyl (-CH₂OH) | Esterification with dicarboxylic acids | Polyester | Biodegradable materials, drug delivery |
| Hydroxymethyl (-CH₂OH) | Reaction with isocyanates | Polyurethane | Foams, adhesives, coatings |
| Pyridine Ring | Coordination with metal ions | Metallopolymer | Catalysis, sensors, conductive materials |
Self-Assembly into Nanostructures and Thin Films
The ability of molecules to spontaneously organize into well-defined supramolecular structures is a key principle in nanoscience and materials chemistry. This compound possesses several features that are conducive to self-assembly. The thiourea group is an excellent hydrogen bond donor and acceptor, capable of forming strong and directional intermolecular interactions. mersin.edu.tr Similarly, the hydroxymethyl group can participate in hydrogen bonding.
The pyridine ring can engage in π-π stacking interactions, which are non-covalent interactions between aromatic rings that can drive the formation of ordered assemblies. The interplay of these various non-covalent forces—hydrogen bonding and π-π stacking—can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.
The formation of thin films is another area where the self-assembly properties of this molecule could be exploited. Techniques such as Langmuir-Blodgett deposition or simple solution casting could be used to create ordered monolayers or multilayers on solid substrates. rsc.org The properties of these films would be dependent on the orientation of the molecules at the surface, which in turn is governed by the intermolecular interactions. Such films could have applications in electronics, sensing, or as functional coatings. The ability to control the self-assembly process by modifying the molecular structure or the external conditions (e.g., solvent, temperature) would be key to realizing the full potential of this compound in the realm of nanomaterials.
Table 2: Intermolecular Interactions Driving Self-Assembly of Pyridine-Thiourea Derivatives
| Interaction Type | Participating Functional Groups | Strength | Directionality | Influence on Supramolecular Structure |
| Hydrogen Bonding | Thiourea (N-H, C=S), Hydroxymethyl (O-H) | Strong | Highly Directional | Formation of chains, tapes, and sheets |
| π-π Stacking | Pyridine Ring | Moderate | Directional | Promotes columnar or layered structures |
| Dipole-Dipole | Thiourea (C=S), Pyridine Ring | Weak | Directional | Contributes to overall packing |
Emerging Research Frontiers and Future Prospects for this compound
The unique combination of functional groups in this compound suggests several exciting avenues for future research, spanning from the development of new therapeutic agents to the creation of advanced functional materials and the implementation of sustainable manufacturing processes.
Exploration of Novel Biological Targets and Therapeutic Modalities
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. biointerfaceresearch.commdpi.com The pyridine ring is also a common feature in many pharmaceuticals. nih.govlifechemicals.com The combination of these two moieties in this compound makes it an attractive scaffold for drug discovery.
The hydroxymethyl group offers a convenient point for further chemical modification, allowing for the synthesis of a library of derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. For example, the hydroxyl group could be used to attach the molecule to a targeting ligand, a solubilizing group, or a fluorescent probe for imaging studies.
Emerging research in this area could focus on identifying novel biological targets for this class of compounds. High-throughput screening campaigns against a panel of enzymes or receptors could uncover unexpected activities. Furthermore, the metal-chelating properties of the pyridine-thiourea unit could be exploited for the development of metallodrugs or diagnostic agents. The exploration of this compound and its derivatives in areas such as neurodegenerative diseases, metabolic disorders, or inflammatory conditions could lead to the discovery of new therapeutic modalities.
Development of Advanced Functional Materials with Tunable Properties
The development of materials with properties that can be precisely controlled or "tuned" is a major goal in materials science. The structure of this compound offers several handles for tuning the properties of materials derived from it.
As mentioned previously, the pyridine-thiourea unit can coordinate to a variety of metal ions. The choice of metal ion can have a profound impact on the electronic, magnetic, and optical properties of the resulting coordination polymer or hybrid material. This provides a straightforward way to tune these properties for specific applications, such as in sensors, catalysts, or light-emitting devices.
The reactivity of the hydroxymethyl group allows for the covalent incorporation of this molecule into different material matrices, such as polymers, silica, or carbon nanomaterials. The loading and distribution of the functional unit within the host material can be controlled, providing another level of tunability. For instance, incorporating this compound into a porous material could lead to a highly selective sensor for a particular metal ion. The ability to tune the properties of materials based on this versatile building block opens up a vast design space for the creation of new functional materials. semanticscholar.org
Sustainable Synthetic Methodologies and Industrial Scale-Up Considerations
As the demand for novel chemical compounds grows, so does the need for synthetic methods that are environmentally friendly and economically viable. The development of sustainable or "green" synthetic routes for this compound and its derivatives is an important research frontier.
Traditional methods for the synthesis of thioureas often involve the use of toxic and hazardous reagents, such as isothiocyanates or carbon disulfide. researchgate.net Modern approaches focus on the use of safer reagents, milder reaction conditions, and the reduction of waste. For example, mechanochemical synthesis, which involves conducting reactions in the solid state with minimal or no solvent, has emerged as a powerful green chemistry tool. researchgate.net Catalytic methods, using either metal-based or organocatalysts, can also improve the efficiency and sustainability of the synthesis.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [6-(hydroxymethyl)pyridin-2-yl]thiourea, and how do reaction conditions affect yield and purity?
- Methodological Answer : The synthesis of thiourea derivatives typically involves nucleophilic addition reactions. For hydroxymethyl-substituted thioureas, a common approach is reacting thiourea with formaldehyde under basic conditions (e.g., NaOH) to introduce hydroxymethyl groups at nitrogen positions . For pyridine-containing analogs like this compound, functionalization of the pyridine ring via substitution or coupling reactions may precede thiourea formation. Reaction temperature (optimized at 60–80°C) and solvent polarity (aqueous or polar aprotic solvents) critically influence yield and purity. Post-synthetic purification via recrystallization or column chromatography is recommended to isolate the product .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : and NMR confirm proton environments and carbon connectivity. The thiocarbonyl (C=S) group resonates at ~180–190 ppm in NMR, while hydroxymethyl protons appear as singlet/triplet signals near 4.5–5.0 ppm in NMR .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or SIR97 resolves bond lengths, angles, and hydrogen-bonding networks. For example, polymorphs of similar thiourea derivatives exhibit distinct hydrogen-bonding patterns (e.g., N–H⋯S and O–H⋯N interactions), which stabilize crystal lattices .
Advanced Research Questions
Q. How does the hydroxymethyl substituent influence the hydrogen-bonding network and crystal packing of this compound?
- Methodological Answer : The hydroxymethyl group (–CHOH) enhances hydrogen-bonding potential via O–H⋯N/S interactions. In polymorphic studies of 1-(4-methylpyridin-2-yl)thiourea derivatives, the –CHOH group forms bifurcated hydrogen bonds, leading to layered or helical packing motifs. Computational tools like Mercury (CCDC) can visualize these networks, while Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H vs. S⋯H contacts) .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?
- Methodological Answer :
- Validation via Hybrid Methods : Combine density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) with experimental kinetics. For example, discrepancies in thiourea oxidation pathways (e.g., sulfinic vs. sulfonic acid formation) can be resolved by comparing computed transition-state energies with HPLC-MS data .
- In Situ Spectroscopy : Use Raman or IR spectroscopy to monitor reaction intermediates, such as thiolate or isothiourea species, which may not align with static computational models .
Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition studies?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for kinase inhibition). For thioureas targeting tyrosine kinases, IC values are determined via dose-response curves.
- Docking Studies : Molecular docking (AutoDock Vina) identifies binding modes, while molecular dynamics simulations (GROMACS) assess stability of ligand-enzyme complexes. Cross-validate with SCXRD data of co-crystallized enzyme-inhibitor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
